molecular formula C15H9NS B231343 Phenanthro[9,10-d][1,3]thiazole

Phenanthro[9,10-d][1,3]thiazole

Katalognummer: B231343
Molekulargewicht: 235.31 g/mol
InChI-Schlüssel: WTOHUVMCHOJPDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenanthro[9,10-d][1,3]thiazole is an organic compound that has gained significant attention in scientific research due to its diverse applications in various fields. This heterocyclic compound has a unique structure that makes it an attractive candidate for designing new materials, drugs, and biological probes.

Wirkmechanismus

The mechanism of action of Phenanthro[9,10-d][1,3]thiazole derivatives depends on their specific structure and target. For example, some derivatives have been shown to inhibit the activity of DNA topoisomerase, an enzyme that is essential for DNA replication and transcription. Other derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound derivatives have been shown to have various biochemical and physiological effects, depending on their specific structure and target. For example, some derivatives have been shown to induce DNA damage, leading to cell death or senescence. Other derivatives have been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane or inhibiting their enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

Phenanthro[9,10-d][1,3]thiazole derivatives have several advantages for lab experiments, including their unique structure, diverse applications, and availability of synthetic methods. However, their limitations include their potential toxicity, instability, and lack of specificity for some targets.

Zukünftige Richtungen

Phenanthro[9,10-d][1,3]thiazole derivatives have many potential future directions in scientific research, including the development of new materials with specific properties, the discovery of new drugs for various diseases, and the design of new biological probes for imaging and sensing. Moreover, the combination of this compound derivatives with other compounds or technologies may lead to the development of more efficient and specific applications.

Synthesemethoden

The synthesis of Phenanthro[9,10-d][1,3]thiazole can be achieved through various methods, including cyclization of 2-(2-aminophenyl)benzothiazole and 2-(2-aminophenyl)benzoxazole with sulfur, and halogenation of 2-phenylthiazole followed by cyclization. The reaction conditions and reagents used in the synthesis can affect the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Phenanthro[9,10-d][1,3]thiazole has extensive applications in scientific research, including materials science, drug discovery, and biological imaging. Its unique structure makes it an excellent candidate for designing new materials with specific properties, such as fluorescence, conductivity, and catalytic activity. In drug discovery, this compound derivatives have been synthesized and tested for their anticancer, antimicrobial, and anti-inflammatory activities. Moreover, this compound-based probes have been developed for imaging biological targets, such as DNA and RNA.

Eigenschaften

Molekularformel

C15H9NS

Molekulargewicht

235.31 g/mol

IUPAC-Name

phenanthro[9,10-d][1,3]thiazole

InChI

InChI=1S/C15H9NS/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H

InChI-Schlüssel

WTOHUVMCHOJPDV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=CS4

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.